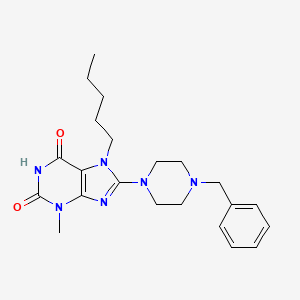

N-(2-(4-(2-甲氧苯基)哌嗪-1-基)乙基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives are common structural motifs found in agrochemicals and pharmaceuticals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The synthesis of piperazine derivatives often involves a Mannich reaction . For example, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol .

Molecular Structure Analysis

The structure of these compounds is usually assigned by HRMS, IR, 1H and 13C NMR experiments . For instance, the structure of the aforementioned compound was confirmed using these techniques .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, a Finkelstein transhalogenation reaction was applied to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .

科学研究应用

1. 神经药理学应用

- N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧苯基)哌嗪-1-基]乙基}甲酰胺已被开发为 WAY100635 的类似物。它们作为 5-HT1A 受体拮抗剂显示出高亲和力,可用于神经精神疾病研究 (García 等人,2014)。

2. 放射性配体开发

- N-[4-[4-(2-[11C]甲氧苯基)哌嗪-1-基]丁基]苯并[b]噻吩-2-甲酰胺的合成和放射性标记,一种用于 PET 的 D3 受体成像的潜在放射性示踪剂,展示了其在神经影像学中的应用 (Kuhnast 等人,2006)。

3. 杂环化合物的合成

- 已经合成了 2-(4-(3-甲基苯并二呋喃-2-甲酰胺)嘧啶)乙酸等新型化合物,用于药理学和药物化学中的潜在应用 (Abu-Hashem 等人,2020)。

4. 抗菌应用

- 3-[4-(4-甲氧苯基)哌嗪-1-基]哌啶-4-基联苯-4-甲酸酯 (C10) 等化合物已显示出在选择性杀死细菌持久体而不影响正常抗生素敏感细胞方面的功效 (Kim 等人,2011)。

5. 噻吩衍生物的合成

- 一系列新的噻吩衍生物,包括 2-(2-(4-(4-甲氧苯基)哌嗪-1-基)乙酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺,已合成用于作为乙酰胆碱酯酶抑制剂的潜在应用 (Ismail 等人,2012)。

作用机制

Target of Action

CHEMBL276953, also known as N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide, primarily targets the 5-hydroxytryptamine 1A receptor sites of rat brain cortex . This receptor plays a crucial role in the modulation of various neurological and physiological processes, including anxiety, appetite, mood, sleep, and thermoregulation .

Mode of Action

The compound interacts with its target by displacing [3H]-8-OH-DPAT, a radiolabeled ligand, from the 5-hydroxytryptamine 1A receptor sites . This displacement indicates that CHEMBL276953 may act as an antagonist at these receptor sites, potentially inhibiting the receptor’s function and leading to changes in the neurological and physiological processes regulated by this receptor .

Biochemical Pathways

Given its interaction with the 5-hydroxytryptamine 1a receptor, it is plausible that it influences the serotonin signaling pathway . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions. Disruption of this pathway could lead to downstream effects on these physiological processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects

Result of Action

Given its interaction with the 5-hydroxytryptamine 1A receptor, it is likely that it influences cellular processes regulated by this receptor, such as intracellular signaling pathways

Action Environment

The action, efficacy, and stability of CHEMBL276953 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules that can interact with the compound. Additionally, external factors such as storage conditions can affect the compound’s stability

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-17-5-3-2-4-16(17)21-11-9-20(10-12-21)8-7-19-18(22)15-6-13-24-14-15/h2-6,13-14H,7-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAYOYXJZSDZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)

![2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2946551.png)

![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)

![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)

![1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene](/img/structure/B2946564.png)